1-Acetyl-5-bromo-1H-indole-2,3-dione
Overview
Description
1-Acetyl-5-bromo-1H-indole-2,3-dione is a chemical compound belonging to the indole family, characterized by its unique structure that includes an acetyl group, a bromine atom, and a dione moiety. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
1-Acetyl-5-bromo-1H-indole-2,3-dione, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a wide range of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, contributing to their diverse biological activities . The specific pathways affected would depend on the specific targets of this compound.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione typically involves the bromination of 1-acetylindole-2,3-dione. The reaction is carried out under controlled conditions using bromine or a bromine source in an appropriate solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-bromo-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The dione moiety can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The acetyl group can undergo condensation reactions with various nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Condensation Reactions: Reagents like hydrazine or hydroxylamine are used in the presence of a catalyst.
Major Products Formed:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Oxidized forms of the indole compound.
Condensation Products: Condensed products with different functional groups.
Scientific Research Applications
1-Acetyl-5-bromo-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Acetyl-1H-indole-2,3-dione: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-1H-indole-2,3-dione:
1-Acetyl-5-chloro-1H-indole-2,3-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 1-Acetyl-5-bromo-1H-indole-2,3-dione is unique due to the presence of both the acetyl group and the bromine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-acetyl-5-bromoindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNHBSIKDWLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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